molecular formula C11H15N3O B11747151 [(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(furan-2-yl)methyl]amine

[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(furan-2-yl)methyl]amine

Cat. No.: B11747151
M. Wt: 205.26 g/mol
InChI Key: PSENZVVMHUJTIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(1,3-Dimethyl-1H-pyrazol-4-yl)methyl][(furan-2-yl)methyl]amine is a heterocyclic amine featuring a pyrazole and a furan moiety. Its molecular formula is C₁₃H₁₅N₃O₂, with a molecular weight of 245.28 g/mol and CAS number 1006963-85-4 . The compound consists of a 1,3-dimethylpyrazole ring linked via a methylene bridge to a furan-2-ylmethyl group. This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry and materials science. The presence of both electron-rich (furan) and electron-deficient (pyrazole) aromatic systems may enable diverse intermolecular interactions, such as hydrogen bonding and π-stacking .

Properties

Molecular Formula

C11H15N3O

Molecular Weight

205.26 g/mol

IUPAC Name

N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-(furan-2-yl)methanamine

InChI

InChI=1S/C11H15N3O/c1-9-10(8-14(2)13-9)6-12-7-11-4-3-5-15-11/h3-5,8,12H,6-7H2,1-2H3

InChI Key

PSENZVVMHUJTIL-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1CNCC2=CC=CO2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(furan-2-yl)methyl]amine typically involves the reaction of 1,3-dimethyl-1H-pyrazole with furan-2-carbaldehyde in the presence of a suitable amine source. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis systems can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(furan-2-yl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophiles such as halides, thiols, or amines in the presence of catalysts or under thermal conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(furan-2-yl)methyl]amine has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs with antimicrobial, anticancer, or anti-inflammatory properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.

    Material Science: The compound is explored for its potential use in the development of novel materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of [(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(furan-2-yl)methyl]amine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological context.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Properties Reference
This compound C₁₃H₁₅N₃O₂ 245.28 1,3-Dimethylpyrazole, furan-2-ylmethyl Potential bioactive scaffold
3-(Furan-2-yl)-1-methyl-1H-pyrazol-4-amine C₈H₉N₃O 163.18 Furan-2-yl, pyrazole-4-amine Intermediate in antitumor agents
[2-(Dimethylamino)ethyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine C₉H₁₈N₄ 182.27 Dimethylaminoethyl, 1-methylpyrazole Ligand in coordination chemistry
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine C₁₂H₁₄N₄ 214.27 Pyridin-3-yl, cyclopropylamine Anticancer candidate

(a) 3-(Furan-2-yl)-1-methyl-1H-pyrazol-4-amine

  • Structural Difference : Lacks the methylene bridge and one methyl group on the pyrazole ring compared to the target compound.
  • Impact : Reduced steric bulk may enhance solubility but decrease receptor-binding affinity. Demonstrated antitumor activity in preliminary assays .

(b) N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine

  • Structural Difference : Replaces the furan-2-ylmethyl group with a pyridin-3-yl moiety and substitutes the amine with a cyclopropyl group.
  • Reported in patent literature for kinase inhibition .

(c) [2-(Dimethylamino)ethyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine

  • Structural Difference: Features a dimethylaminoethyl chain instead of the furan-2-ylmethyl group.
  • Impact : Increased basicity due to the tertiary amine, favoring interactions with acidic biological targets. Used in metal-organic frameworks (MOFs) due to its chelating ability .

Biological Activity

[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(furan-2-yl)methyl]amine is a heterocyclic compound that incorporates both pyrazole and furan moieties, which are known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development and therapeutic interventions.

Chemical Structure and Properties

The molecular formula of this compound is C11H15N3OC_{11}H_{15}N_3O with a molecular weight of 201.26 g/mol. The structure features a pyrazole ring linked to a furan ring through a methylene bridge, contributing to its unique chemical reactivity and biological properties.

PropertyValue
Molecular FormulaC11H15N3OC_{11}H_{15}N_3O
Molecular Weight201.26 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. It may act by:

  • Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic effects.
  • Receptor Modulation : It may bind to receptors, altering their activity and influencing cellular signaling pathways.
  • Antioxidant Activity : The presence of the furan moiety suggests potential antioxidant properties, which can protect cells from oxidative damage.

Antimicrobial Properties

Research indicates that compounds with pyrazole and furan structures exhibit significant antimicrobial activity. This compound has been studied for its effects against various bacterial strains and fungi:

MicroorganismActivity
Staphylococcus aureusInhibitory
Escherichia coliModerate inhibition
Candida albicansEffective

Anticancer Potential

Several studies have explored the anticancer properties of similar compounds. The mechanism often involves the modulation of the PI3K/AKT/mTOR signaling pathway, which is crucial for cell proliferation and survival:

  • In vitro Studies : Cell line assays demonstrated that the compound can induce apoptosis in cancer cells.
  • In vivo Studies : Animal models have shown promising results in tumor reduction when treated with derivatives of this compound.

Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against a panel of bacterial and fungal pathogens. The results indicated that the compound exhibited significant inhibitory effects on Staphylococcus aureus and Candida albicans, suggesting its potential as an antimicrobial agent.

Study 2: Anticancer Activity

In another research project, the compound was tested for its ability to inhibit tumor growth in a mouse xenograft model. The findings revealed that treatment with the compound led to a marked decrease in tumor size compared to control groups, supporting its potential as an anticancer therapeutic.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.